molecular formula C23H25N5O B11400911 6-benzyl-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-benzyl-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11400911
M. Wt: 387.5 g/mol
InChI Key: OGWVIEMEUFMVQO-UHFFFAOYSA-N
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Description

6-benzyl-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as benzyl, methyl, and propan-2-yl groups. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the pyrimidine ring. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: This step involves the condensation of the triazole intermediate with suitable reagents to form the fused triazolopyrimidine structure.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-benzyl-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-benzyl-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings, known for their broad range of biological activities.

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.

    Triazole Derivatives: Widely studied for their antifungal and antiviral activities.

Uniqueness

6-benzyl-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific combination of functional groups and fused ring structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

6-benzyl-5-methyl-2-[(4-propan-2-ylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C23H25N5O/c1-15(2)19-11-9-18(10-12-19)14-24-22-26-23-25-16(3)20(21(29)28(23)27-22)13-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H2,24,25,26,27)

InChI Key

OGWVIEMEUFMVQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4

Origin of Product

United States

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